{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanamine
Overview
Description
{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanamine is a chemical compound with the molecular formula C11H17ClN2S It is a derivative of piperidine and thiophene, featuring a chlorinated thiophene ring attached to a piperidine moiety via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanamine typically involves the following steps:
Formation of the Chlorothiophene Intermediate: The starting material, 5-chlorothiophene-2-carbaldehyde, is synthesized through chlorination of thiophene-2-carbaldehyde.
Reductive Amination: The chlorothiophene intermediate undergoes reductive amination with piperidine-4-carboxaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Chemistry
In chemistry, {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activity that could be harnessed for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-2-yl}methanamine
- {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanamine
- {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-5-yl}methanamine
Uniqueness
{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanamine is unique due to its specific substitution pattern on the piperidine ring. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[1-[(5-chlorothiophen-2-yl)methyl]piperidin-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2S/c12-11-2-1-10(15-11)8-14-5-3-9(7-13)4-6-14/h1-2,9H,3-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWRACVNJAPCME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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